N-(4-ethoxyphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C13H13N3O2.
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with 4-ethoxyaniline to form the desired carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where functional groups on the phenyl or pyrazine ring are replaced with other groups.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have investigated its interactions with biological systems, including its potential as an antimicrobial agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death. The exact molecular pathways and targets are still under investigation, but it is thought to involve disruption of fatty acid synthesis and other critical metabolic processes .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(4-fluorophenyl)pyrazine-2-carboxamide
- N-(4-methylphenyl)pyrazine-2-carboxamide
These compounds share a similar core structure but differ in their substituents on the phenyl ring.
This compound stands out due to its unique ethoxy group, which may impart distinct properties and advantages in specific applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-11-5-3-10(4-6-11)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRHMFFHGZFFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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